DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE
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Overview
Description
DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE typically involves the condensation of diethyl malonate with appropriate hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
- Mixing diethyl malonate with the hydrazine derivative.
- Adding a base to initiate the condensation reaction.
- Controlling the reaction temperature to optimize yield.
- Purifying the product through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl ethoxymethylenemalonate: Another derivative of malonic acid with different functional groups, used in the synthesis of heterocyclic compounds
Uniqueness
DIETHYL 2-(AMINO{2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}METHYLENE)MALONATE is unique due to its complex structure, which allows for a diverse range of chemical reactions and applications. Its multiple functional groups provide versatility in synthetic chemistry, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
ethyl (E)-3-ethoxy-2-[(E)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]carbamimidoyl]-3-hydroxyprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-4-24-13-9-11(7-8-12(13)21)10-19-20-15(18)14(16(22)25-5-2)17(23)26-6-3/h7-10,21-22H,4-6H2,1-3H3,(H2,18,20)/b16-14+,19-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSCOYPYDYEDME-CUCDIRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN=C(C(=C(O)OCC)C(=O)OCC)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N=C(\C(=C(\O)/OCC)\C(=O)OCC)/N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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